[(Tert-butoxy)methyl]dimethylamine
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Overview
Description
[(Tert-butoxy)methyl]dimethylamine, also known as Bredereck’s reagent, is an organic compound with the molecular formula C₉H₂₂N₂O. It is classified as an aminal ester, specifically the tert-butyl alcohol derivative of bis(dimethylamino)methane. This compound is a colorless liquid with an amine odor and is used primarily as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Tert-butoxy)methyl]dimethylamine is synthesized from tetramethylformamidinium chloride by reacting it with tert-butoxide. The tetramethylformamidinium salts are obtained by reacting dimethylformamide with dimethylcarbamoyl chloride .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves maintaining specific temperatures and pressures to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
[(Tert-butoxy)methyl]dimethylamine undergoes various types of chemical reactions, including:
Formylation: Introduction of the CHO group.
Protonation: Releases tert-butyl alcohol, forming tetramethylformamidinium, which displaces active C-H bonds.
Common Reagents and Conditions
Protonation: Involves the use of acids to release tert-butyl alcohol.
Formylation: Utilizes formylating agents to introduce the CHO group.
Major Products Formed
Scientific Research Applications
[(Tert-butoxy)methyl]dimethylamine is used in various scientific research applications, including:
Organic Synthesis: As a reagent for formylation and other reactions.
Pharmaceuticals: As an intermediate in the synthesis of various drugs.
Agricultural Chemistry: Used in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of [(Tert-butoxy)methyl]dimethylamine involves its role as a formylating agent. Upon protonation, it releases tert-butyl alcohol and forms tetramethylformamidinium, which can displace active C-H bonds. This leads to the formation of bis(dimethylamino)methyl derivatives, which further react to form enamines and subsequently hydrolyze to produce aldehydes .
Comparison with Similar Compounds
Similar Compounds
- Bis(dimethylamino)methane
- Tetramethylformamidinium chloride
- Dimethylformamide
Uniqueness
[(Tert-butoxy)methyl]dimethylamine is unique due to its ability to act as a formylating agent and its specific reaction pathways involving protonation and enamine formation. Its structure, which includes a tert-butyl group, provides distinct reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H17NO |
---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
N,N-dimethyl-1-[(2-methylpropan-2-yl)oxy]methanamine |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)9-6-8(4)5/h6H2,1-5H3 |
InChI Key |
FAIXDGTUDNPLAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCN(C)C |
Origin of Product |
United States |
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